molecular formula C15H15NO3 B183435 2-ethoxy-N-(2-hydroxyphenyl)benzamide CAS No. 701254-40-2

2-ethoxy-N-(2-hydroxyphenyl)benzamide

Cat. No. B183435
M. Wt: 257.28 g/mol
InChI Key: IRLUOHGSVLDVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Benzamide, 2-ethoxy-N-(2-hydroxyphenyl)-, and has a molecular formula of C15H15NO3.

Scientific Research Applications

Organogel Formation

Wu et al. (2011) explored the properties of organogels formed by certain perylenetetracarboxylic diimide compounds, which are structurally related to 2-ethoxy-N-(2-hydroxyphenyl)benzamide. They found that these compounds' amphiphilic properties significantly influence their ability to form fluorescent gels, with potential implications for novel organogel design (Wu et al., 2011).

Enzyme Inhibition Studies

Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives for enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase. This research points towards the potential biomedical applications of such compounds in targeting specific enzymes (Abbasi et al., 2014).

Chemical Synthesis and Applications

Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, producing compounds like N-(2-hydroxyphenyl)benzamides. This research contributes to the broader understanding of the chemical synthesis processes relevant to compounds structurally similar to 2-ethoxy-N-(2-hydroxyphenyl)benzamide (Singh et al., 2017).

Photoelectron Spectroscopy

Klasinc et al. (2009) conducted photoelectron spectroscopy on various benzene-containing amides, including structures similar to 2-ethoxy-N-(2-hydroxyphenyl)benzamide. Their study emphasizes the interaction of the benzene ring with amidic groups, shedding light on the electronic structure of these compounds (Klasinc et al., 2009).

Kinetic Studies of Hydrolysis

Sim et al. (2009) examined the kinetics and mechanism of hydrolysis of N-(2'-hydroxyphenyl)benzamide under highly alkaline conditions, providing insights into the chemical behavior and stability of such compounds (Sim et al., 2009).

properties

CAS RN

701254-40-2

Product Name

2-ethoxy-N-(2-hydroxyphenyl)benzamide

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-ethoxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-2-19-14-10-6-3-7-11(14)15(18)16-12-8-4-5-9-13(12)17/h3-10,17H,2H2,1H3,(H,16,18)

InChI Key

IRLUOHGSVLDVLW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2O

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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